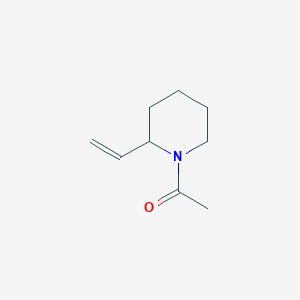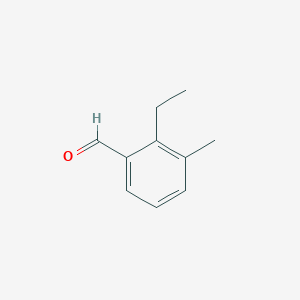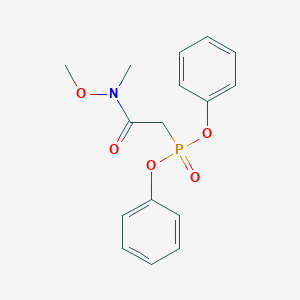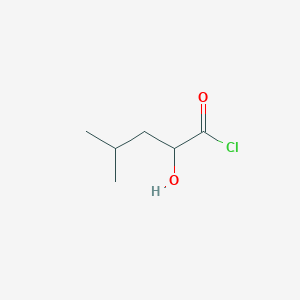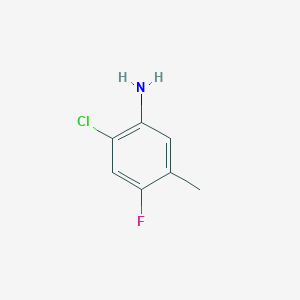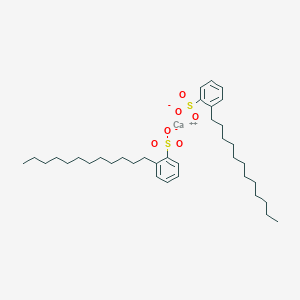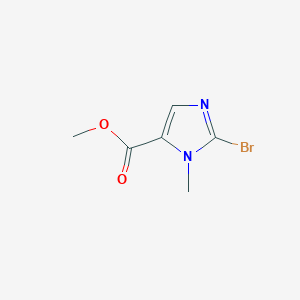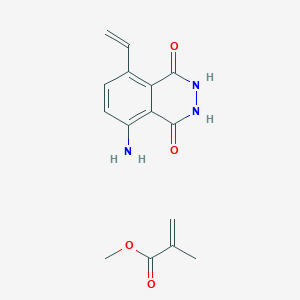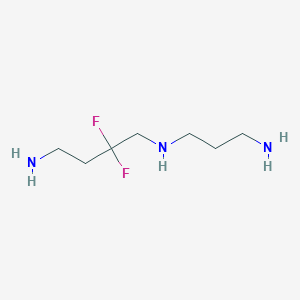
6,6-Difluorospermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluorospermidine is a synthetic polyamine that has recently gained attention in scientific research due to its potential applications in various fields. Polyamines are essential molecules that play a crucial role in many biological processes, including DNA replication, transcription, and translation. 6,6-Difluorospermidine is a modified form of spermidine, which is a naturally occurring polyamine found in all living organisms.
Applications De Recherche Scientifique
6,6-Difluorospermidine has several potential applications in scientific research. One of the most promising applications is in cancer research. Polyamines are known to play a crucial role in cancer cell proliferation, and 6,6-Difluorospermidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6,6-Difluorospermidine has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections. Other potential applications include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 6,6-Difluorospermidine is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme spermidine synthase, which is responsible for the synthesis of spermidine. By inhibiting this enzyme, 6,6-Difluorospermidine reduces the levels of spermidine in the cell, which can lead to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
6,6-Difluorospermidine has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the levels of polyamines in the cell. Additionally, it has been shown to have antiviral properties and can reduce the replication of certain viruses. In vivo studies have shown that it can reduce tumor growth in animal models and improve the survival of infected animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,6-Difluorospermidine in lab experiments is its stability and solubility in water. This makes it easy to work with and allows for accurate dosing. Additionally, it has a high yield and purity, which makes it a reliable reagent. However, one of the limitations of using 6,6-Difluorospermidine is its potential toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on 6,6-Difluorospermidine. One potential direction is the development of new cancer therapies based on the inhibition of polyamine synthesis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Difluorospermidine and its potential applications in the treatment of neurodegenerative diseases and viral infections. Finally, more studies are needed to determine the safety and toxicity of 6,6-Difluorospermidine in humans, which will be essential for its eventual use in clinical settings.
Conclusion:
In conclusion, 6,6-Difluorospermidine is a promising compound with several potential applications in scientific research. Its stability, solubility, and high yield make it a reliable reagent for lab experiments. Its ability to inhibit the growth of cancer cells and reduce viral replication make it a potential candidate for the development of new cancer therapies and antiviral drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6,6-Difluorospermidine involves the reaction of spermidine with a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid. The reaction produces a stable, water-soluble compound that can be purified using standard chromatographic techniques. The yield of the synthesis is typically high, and the purity of the product is excellent.
Propriétés
Numéro CAS |
111397-40-1 |
|---|---|
Nom du produit |
6,6-Difluorospermidine |
Formule moléculaire |
C7H17F2N3 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C7H17F2N3/c8-7(9,2-4-11)6-12-5-1-3-10/h12H,1-6,10-11H2 |
Clé InChI |
IETGRDVAZYBZCY-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CCN)(F)F |
SMILES canonique |
C(CN)CNCC(CCN)(F)F |
Autres numéros CAS |
111397-40-1 |
Synonymes |
6,6-difluorospermidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



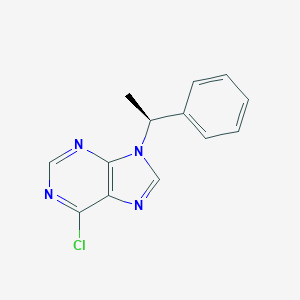
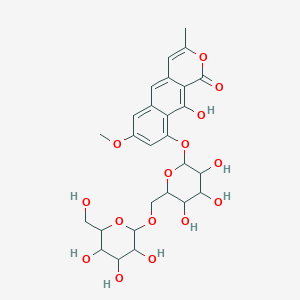
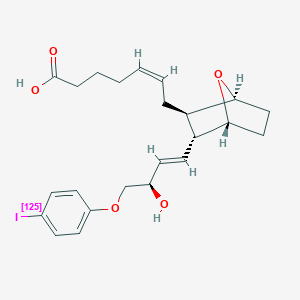
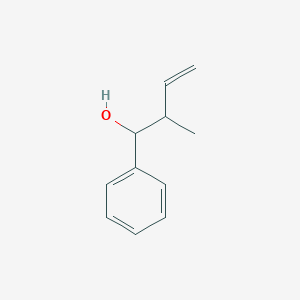
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
